An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-propenylmagnesium Bromide
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-propenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-propenylmagnesium bromide, an organomagnesium halide, is a prominent Grignard reagent utilized in organic synthesis. Its chemical formula is C4H7BrMg, and it is typically supplied as a solution in tetrahydrofuran (B95107) (THF). This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols.
Core Chemical Properties
2-Methyl-1-propenylmagnesium bromide is a yellow to dark orange solution with a density of approximately 0.952 g/mL at 25 °C (for a 0.5M solution in THF). As a Grignard reagent, its reactivity is characterized by the nucleophilic nature of the carbon atom bonded to the magnesium-bromide moiety. This inherent nucleophilicity makes it a potent reagent for the formation of carbon-carbon bonds.
Table 1: Physical and Chemical Properties of 2-Methyl-1-propenylmagnesium bromide
| Property | Value |
| CAS Number | 38614-36-7 |
| Molecular Formula | C4H7BrMg |
| Molecular Weight | 159.31 g/mol |
| Appearance | Yellow to dark orange solution |
| Density (0.5M in THF) | 0.952 g/mL at 25 °C |
| Solubility | Reacts with water |
Due to its high reactivity, 2-Methyl-1-propenylmagnesium bromide is sensitive to air and moisture and must be handled under anhydrous and inert conditions.
Reactivity and Synthetic Applications
The primary utility of 2-Methyl-1-propenylmagnesium bromide lies in its role as a nucleophile in two major classes of reactions: nucleophilic addition to carbonyl compounds and palladium-catalyzed cross-coupling reactions.
Nucleophilic Addition to Carbonyl Compounds
2-Methyl-1-propenylmagnesium bromide readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction proceeds via the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon.
Experimental Protocol: Reaction with Benzaldehyde (B42025)
A general procedure for the reaction of a Grignard reagent with an aldehyde is as follows:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place a solution of benzaldehyde in anhydrous diethyl ether or THF.
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Cool the flask in an ice bath.
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Slowly add a solution of 2-Methyl-1-propenylmagnesium bromide (typically 0.5M in THF) from the dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting alcohol by column chromatography or distillation.
While specific yield data for the reaction of 2-Methyl-1-propenylmagnesium bromide with a wide range of carbonyl compounds is not extensively documented in readily available literature, the yields for Grignard additions are generally moderate to high, depending on the substrate and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions (Kumada Coupling)
A significant application of 2-Methyl-1-propenylmagnesium bromide is in palladium-catalyzed cross-coupling reactions, particularly the Kumada coupling. This reaction forms a new carbon-carbon bond by coupling the Grignard reagent with an organic halide or tosylate. A notable example is the coupling with aryl and vinyl tosylates, as demonstrated in the work of Limmert, Roy, and Hartwig.[1][2][3]
Experimental Protocol: Kumada Coupling with Aryl Tosylates [1]
This protocol is adapted from the work of Limmert, M. E.; Roy, A. H.; Hartwig, J. F. J. Org. Chem.2005 , 70, 9364-9370.[1]
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Catalyst Preparation: In a glovebox, a vial is charged with Pd(dba)2 (palladium(0)-dibenzylideneacetone complex) and a suitable phosphine (B1218219) ligand (e.g., a Josiphos-type ligand) in toluene.
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Reaction Setup: To this catalyst solution, the aryl tosylate is added.
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Grignard Addition: A solution of 2-Methyl-1-propenylmagnesium bromide (0.5 M in THF) is added to the stirred solution at room temperature.
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Reaction Conditions: The reaction vial is sealed and heated (e.g., to 80 °C) for a specified time (typically several hours).
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Workup: The reaction mixture is cooled, diluted with a nonpolar solvent like hexanes, and filtered.
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Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Table 2: Selected Yields for the Kumada Coupling of 2-Methyl-1-propenylmagnesium Bromide with Aryl Tosylates [1]
| Aryl Tosylate | Product | Yield (%) |
| 4-Tolyl tosylate | 1-Methyl-4-(2-methyl-1-propenyl)benzene | 85 |
| 4-Methoxyphenyl tosylate | 1-Methoxy-4-(2-methyl-1-propenyl)benzene | 92 |
| 4-Chlorophenyl tosylate | 1-Chloro-4-(2-methyl-1-propenyl)benzene | 78 |
| 2-Naphthyl tosylate | 2-(2-Methyl-1-propenyl)naphthalene | 88 |
Spectroscopic Data
Detailed spectroscopic data for 2-Methyl-1-propenylmagnesium bromide itself is not commonly reported due to its reactive nature. However, the characteristic signals of the 2-methyl-1-propenyl group can be observed in the NMR spectra of its reaction products. For example, in the 1H NMR spectrum of 1-methoxy-4-(2-methylpropenyl)benzene, the protons of the 2-methyl-1-propenyl group appear as a broad singlet at approximately 6.23 ppm (vinylic proton) and two distinct signals for the methyl groups around 1.86 and 1.90 ppm.[1] The 13C NMR spectrum would show characteristic peaks for the vinylic carbons and the methyl carbons.
Visualizations
Logical Relationship Diagram
Caption: Versatility of 2-Methyl-1-propenylmagnesium Bromide.
Experimental Workflow: Kumada Coupling
Caption: Experimental Workflow for Kumada Coupling.
Signaling Pathway: Catalytic Cycle of Kumada Coupling
Caption: Catalytic Cycle of Kumada Coupling.
Conclusion
2-Methyl-1-propenylmagnesium bromide is a valuable and versatile Grignard reagent in the arsenal (B13267) of synthetic organic chemists. Its utility in forming carbon-carbon bonds through both nucleophilic addition to carbonyls and palladium-catalyzed cross-coupling reactions makes it a key building block in the synthesis of complex organic molecules. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in research and development, particularly in the pharmaceutical industry. Proper handling under inert conditions is paramount to ensure its reactivity and achieve high yields in synthetic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]
